N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a key role in the development of cancer and other diseases.
科学研究应用
合成化学应用
合成化学领域的研究探索了N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)环丙烷甲酰胺及其相关化合物在形成具有潜在生物活性的杂环结构方面的多功能性。例如,研究表明使用曼尼希反应合成了一系列杂环化合物,包括1,3,5-噻(硒)二嗪和吡啶并[1,2-a][1,3,5]三嗪,这些化合物因其抗病毒和抗炎特性而受到研究(Dotsenko 等,2019)。此外,由2-烯酰胺合成的4-(4-氧代-1,3-噻唑烷-2-亚烷基)吡咯烷-2,3,5-三酮展示了具有潜在化学和生物学意义的新杂环组件的产生(Obydennov 等,2017)。
分子识别
分子识别的研究强调了N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)环丙烷甲酰胺等化合物在靶向特定DNA序列方面的潜力。这些化合物凭借其结构,可以与DNA的小沟结合,从而提供调节基因表达的途径。这种能力对于开发针对遗传疾病和癌症的新疗法至关重要(Gottesfeld 等,1997)。此外,设计在亚纳摩尔浓度下与DNA结合的配体展示了这些分子对预定DNA序列的高度特异性和亲和力,这对于治疗和研究应用都具有重要意义(Trauger、Baird 和 Dervan,1996)。
治疗剂的开发
治疗剂开发的研究已将衍生自N-((1-(噻唑-2-基)吡咯烷-2-基)甲基)环丙烷甲酰胺的化合物确定为治疗各种疾病的潜在候选物。例如,吡咯并[2,3-d]噻唑的新型合成已因其在实验模型中的潜在抗肿瘤活性而被探索,证明了这些化合物在肿瘤学中的治疗潜力(Koolman、Heinrich 和 Reggelin,2010)。此外,基于吡咯四酰胺的小沟DNA结合剂已对耐药菌株表现出有效的抗菌活性,为抗菌药物的开发提供了新途径(Dyatkina 等,2002)。
作用机制
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been found to exhibit various biological activities, including anticonvulsant effects .
Biochemical Pathways
Thiazole-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for similar compounds, including the prediction of pharmacokinetic properties .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of different substituents .
属性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-3-4-9)14-8-10-2-1-6-15(10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPKVVATXGWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。